6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine
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Overview
Description
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a tert-butylsulfonyl group and a pyrazolylamine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine typically involves multiple steps. One common method starts with the preparation of 5-{[(4-iodophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is synthesized by heating Meldrum’s acid with triethyl orthoformate and 4-iodoaniline . The next step involves the formation of 6-iodo-4-quinolinol by heating the intermediate in diphenyl ether . Finally, the desired compound is obtained by reacting 6-iodo-4-quinolinol with tert-butylsulfonyl chloride and 4,5-dimethyl-1H-pyrazole under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The quinoline ring can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been identified as a potent and selective inhibitor of RIP2 kinase, a key component of the innate immune system . By binding to the active site of RIP2 kinase, the compound prevents downstream signaling and the production of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583): Another potent inhibitor of RIP2 kinase.
6-(tert-Butylsulfonyl)-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine: A structurally similar compound with a methoxy group at the 7-position.
Uniqueness
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its combination of a tert-butylsulfonyl group and a pyrazolylamine moiety makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine |
InChI |
InChI=1S/C18H22N4O2S/c1-11-12(2)21-22-17(11)20-16-8-9-19-15-7-6-13(10-14(15)16)25(23,24)18(3,4)5/h6-10H,1-5H3,(H2,19,20,21,22) |
InChI Key |
CYSCYSCNHFTWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C(C)(C)C)C |
Origin of Product |
United States |
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